

Tridemorph Solubility: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tridemorph*

Cat. No.: *B114830*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **tridemorph**, a systemic fungicide, in various solvents. The information is intended to support research, development, and formulation activities by providing key physicochemical data, detailed experimental methodologies, and an understanding of its biochemical mode of action.

Physicochemical Properties of Tridemorph

Tridemorph is a morpholine fungicide primarily used to control powdery mildew in cereals and other crops.[1] It is a systemic eradicator with protective and curative action.[2] The technical product is a reaction mixture of C11-C14 4-alkyl-2,6-dimethylmorpholine homologues, with the 4-tridecyl isomers comprising 60-70% of the mixture.[3][4]

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₉ NO	[1][5]
Molecular Weight	297.52 g/mol	[1][4][5]
Appearance	Colorless to yellowish oily liquid with a slight amine odor	[6]
Melting Point	< 25 °C	[1][6]
Boiling Point	134 °C at 66.65 Pa	[3]
Vapor Pressure	1.27 x 10 ⁻² Pa (20 °C)	
pKa	7.5 (basic, 20 °C)	[7]

Solubility of Tridemorph

The solubility of a compound is a critical parameter in its formulation, application, and environmental fate. This section details the solubility of **tridemorph** in aqueous and organic solvents.

Aqueous Solubility

The solubility of **tridemorph** in water is low and can be influenced by pH and temperature. The available data presents some variability, which is common for technical-grade active ingredients.

Solvent	Temperature (°C)	pH	Solubility (mg/L)	Source
Water	20	7	1.1	[2]
Water	20	7	11.7	[5][7]

Solubility in Organic Solvents

Tridemorph is generally described as being miscible with or soluble in a range of organic solvents. However, specific quantitative data is not readily available in the public domain. The

following table summarizes the qualitative solubility information.

Solvent	Solubility	Source
Acetone	Soluble / Miscible	[2] [7]
Benzene	Soluble	[7]
Chloroform	Soluble	[7]
Cyclohexane	Miscible	[7]
Diethyl Ether	Miscible	[7]
Ethanol	Soluble / Miscible	[2] [7]
Ethyl Acetate	Miscible	[2] [7]
Olive Oil	Miscible	[7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and well-documented experimental protocols. The following sections describe the methodologies for determining the aqueous and organic solubility of **tridemorph**.

Aqueous Solubility Determination (OECD Guideline 105)

The determination of water solubility for chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105. The two primary methods described are the Column Elution Method and the Flask Method. Given the expected low solubility of **tridemorph**, the Flask Method is generally more appropriate.

Flask Method Protocol:

- Preparation of the Test Solution:
 - Add an excess amount of **tridemorph** to a flask containing deionized water of a known high purity. The amount of excess solid should be sufficient to remain undissolved at equilibrium.

- The flask should be of a suitable size to allow for adequate agitation.
- Seal the flask to prevent evaporation.
- Equilibration:
 - Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation. This may take 24 to 48 hours or longer.
 - Use a mechanical shaker or a magnetic stirrer for agitation.
- Phase Separation:
 - After equilibration, cease agitation and allow the undissolved **tridemorph** to settle.
 - To ensure complete separation of the solid and liquid phases, centrifuge the solution at a controlled temperature.
- Sampling and Analysis:
 - Carefully withdraw a sample from the clear, supernatant aqueous phase.
 - Determine the concentration of **tridemorph** in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) or UV-Vis Spectrophotometry.
- Data Reporting:
 - Report the solubility as the average of at least three replicate determinations, along with the standard deviation.
 - Specify the experimental conditions, including temperature, pH, and the analytical method used.

Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.

Shake-Flask Method Protocol:

- Preparation:
 - Add an excess amount of **tridemorph** to a series of flasks, each containing a different organic solvent of interest (e.g., acetone, ethanol, dichloromethane, hexane, toluene).
 - Ensure the solvents are of high purity.
 - Seal the flasks to prevent solvent evaporation.
- Equilibration:
 - Place the flasks in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached. The time to reach equilibrium will vary depending on the solvent and should be determined empirically.
- Phase Separation and Sampling:
 - Once equilibrium is achieved, stop the agitation and allow any undissolved solid to settle.
 - If necessary, centrifuge the samples to ensure a clear supernatant.
 - Carefully take an aliquot of the supernatant for analysis.
- Quantification:
 - Analyze the concentration of **tridemorph** in the aliquot using a suitable and validated analytical method. Given **tridemorph**'s chemical structure, HPLC with a UV or MS detector is a common and reliable choice.
 - Prepare calibration standards of **tridemorph** in the respective organic solvent to accurately quantify the solubility.
- Reporting:

- Express the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).
- Report the temperature at which the solubility was determined.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
- Application for **Tridemorph**: A reversed-phase HPLC method using a C18 column is suitable for the analysis of **tridemorph**. The mobile phase would typically consist of a mixture of acetonitrile and water or methanol and water, with a suitable buffer.
- Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS).^{[8][9]}

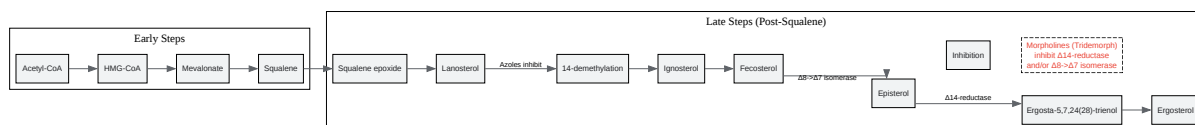
UV-Vis Spectrophotometry:

- Principle: This technique measures the absorption of ultraviolet or visible light by a substance in solution. The amount of light absorbed is proportional to the concentration of the substance.
- Application for **Tridemorph**: A UV-Vis spectrophotometer can be used to determine the concentration of **tridemorph** in a solvent by measuring its absorbance at a specific wavelength (λ_{max}). A calibration curve must first be established using standards of known concentration.

Mode of Action: Inhibition of Ergosterol Biosynthesis

Tridemorph's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it targets the sterol Δ^{14} -reductase and/or $\Delta^8 \rightarrow \Delta^7$ -isomerase enzymes in the ergosterol biosynthesis pathway. This disruption leads to an accumulation of abnormal sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by morpholine fungicides like **tridemorph**.



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Caption: Fungal Ergosterol Biosynthesis Pathway and **Tridemorph**'s Mode of Action.

Conclusion

This technical guide has summarized the available data on the solubility of **tridemorph** in aqueous and organic solvents. While quantitative data for organic solvents is limited, the provided experimental protocols offer a clear path for its determination. Understanding the solubility characteristics and the biochemical mode of action of **tridemorph** is essential for its effective and safe use in agricultural applications and for the development of new fungicidal formulations. Further research to quantify the solubility of **tridemorph** in a broader range of organic solvents would be beneficial to the scientific community.

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